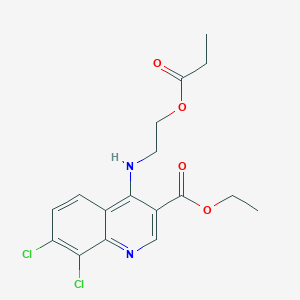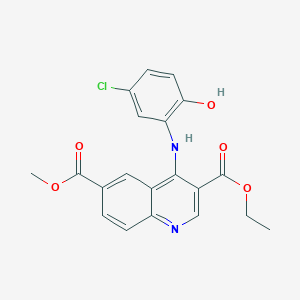![molecular formula C22H22N2O5 B7745762 Diethyl 4-[(2-hydroxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7745762.png)
Diethyl 4-[(2-hydroxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-[(2-hydroxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-[(2-hydroxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-methylaniline with diethyl ethoxymethylenemalonate under specific conditions to form the quinoline core. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-[(2-hydroxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Diethyl 4-[(2-hydroxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl 4-[(2-hydroxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized derivative of quinoline with distinct properties.
Uniqueness
Diethyl 4-[(2-hydroxy-5-methylphenyl)amino]quinoline-3,6-dicarboxylate is unique due to its specific functional groups and the potential for diverse chemical modifications. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
diethyl 4-(2-hydroxy-5-methylanilino)quinoline-3,6-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-4-28-21(26)14-7-8-17-15(11-14)20(16(12-23-17)22(27)29-5-2)24-18-10-13(3)6-9-19(18)25/h6-12,25H,4-5H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYJMWGFJCZSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=CC(=C3)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,6-DIETHYL 4-{[3-(THIOPHENE-2-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745681.png)
![3,6-DIETHYL 4-{[3-(PYRIDINE-3-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745687.png)
![3,6-DIETHYL 4-{[3-(PYRIDINE-4-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE](/img/structure/B7745691.png)

![ethyl 7,8-dichloro-4-({2-[(2-methylpropanoyl)oxy]ethyl}amino)quinoline-3-carboxylate](/img/structure/B7745697.png)
![ETHYL 7,8-DICHLORO-4-({2-[(2-PHENOXYACETYL)OXY]ETHYL}AMINO)QUINOLINE-3-CARBOXYLATE](/img/structure/B7745704.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl 2,2-dimethylpropanoate](/img/structure/B7745712.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl 4-methoxybenzoate](/img/structure/B7745719.png)

![Ethyl 6-chloro-4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7745739.png)
![Ethyl 4-[(5-chloro-2-hydroxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B7745752.png)
![Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B7745760.png)
![Ethyl 6-chloro-4-[3-(dimethylamino)propylamino]-8-methylquinoline-3-carboxylate](/img/structure/B7745780.png)

